![molecular formula C11H20O B096371 4-tert-Pentylcyclohexanone CAS No. 16587-71-6](/img/structure/B96371.png)
4-tert-Pentylcyclohexanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Pentylcyclohexanone can be synthesized through the hydrogenation of p-tert-amylphenol over palladium in the presence of borax . Another method involves the oxidation of 4-tert-amylcyclohexanol using chromic acid .
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation process mentioned above, which is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in a hydrogenation reactor with palladium as the catalyst and borax as a stabilizing agent .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanones.
Scientific Research Applications
Fragrance Industry
Overview
4-tert-Pentylcyclohexanone is primarily utilized in the fragrance industry due to its pleasant scent profile. It is incorporated into various perfumed products, personal care items, and household cleaners.
Case Study: Fragrance Formulation
Research indicates that this compound can be blended with other aromatic compounds to enhance olfactory characteristics. A study on fragrance compositions demonstrated that this compound contributes to formulations with natural floral notes, making it desirable for high-end perfumes and cosmetic products .
Data Table: Fragrance Applications
Product Type | Application | Concentration (%) |
---|---|---|
Perfumes | Base note enhancement | 5-15 |
Personal Care Products | Moisturizers and lotions | 1-5 |
Household Cleaners | Scenting agents | 0.5-2 |
Solvent Properties
Overview
Due to its chemical structure, this compound serves as an effective solvent in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings.
Case Study: Solvent Efficacy
In laboratory experiments, this compound was tested for its solvent capabilities in organic synthesis reactions. Results showed that it effectively solubilized reactants and facilitated reaction kinetics without adverse effects on product yield .
Data Table: Solvent Properties
Property | Value |
---|---|
Boiling Point | 220 °C |
Density | 0.87 g/cm³ |
Solubility | Miscible with organic solvents |
Material Science Applications
Overview
this compound has been explored for its potential use in material science, particularly in the development of liquid crystals (LCs). Its unique properties allow for the creation of thermally stable LCs suitable for electronic displays.
Case Study: Liquid Crystal Development
A study focused on the incorporation of this compound into liquid crystal formulations revealed significant improvements in thermal stability and electro-optical properties. These advancements suggest potential applications in LCD technology .
Data Table: Liquid Crystal Properties
Parameter | Value |
---|---|
Thermal Stability | Up to 80 °C |
Electro-Optical Response | Fast switching times |
Compatibility | High with common LC materials |
Safety and Toxicological Assessment
Overview
Safety assessments are crucial for understanding the implications of using this compound in consumer products. Studies have evaluated its genotoxicity, reproductive toxicity, and environmental impact.
Case Study: Toxicological Evaluation
A comprehensive safety assessment indicated that this compound exhibits low toxicity levels with no significant genotoxic effects observed at typical usage concentrations. The Margin of Exposure (MOE) calculations support its safe application in consumer goods .
Mechanism of Action
The mechanism of action of 4-tert-Pentylcyclohexanone involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can undergo stereoselective reduction by enzymes, leading to the formation of specific stereoisomers . These interactions can influence various biochemical pathways, making it a valuable compound for research in enzymology and pharmacology.
Comparison with Similar Compounds
- 4-tert-Butylcyclohexanone
- 4-tert-Amylcyclohexanone
- Cyclohexanone
Comparison: 4-tert-Pentylcyclohexanone is unique due to its specific tert-pentyl group, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylcyclohexanone and 4-tert-Amylcyclohexanone, it has a different steric hindrance and electronic environment, affecting its reactivity and interactions with other molecules .
Biological Activity
4-tert-Pentylcyclohexanone (CAS No. 16587-71-6) is a cyclic ketone characterized by a tert-pentyl group attached to a cyclohexanone structure. This compound is primarily utilized in the fragrance industry due to its powerful orris-type aroma and is often incorporated in cosmetic formulations as a masking agent and perfuming agent . Despite its commercial applications, the biological activity of this compound remains underexplored. This article aims to consolidate existing research findings, case studies, and experimental data regarding its biological effects.
- Molecular Formula : C11H20O
- Molecular Weight : 168.28 g/mol
- Appearance : Colorless liquid
- Density : 0.919–0.927 g/cm³
- Refractive Index : 1.466–1.471
These properties indicate that this compound is a relatively stable compound with specific solubility characteristics that may influence its biological interactions.
Biological Activity Overview
Research on the biological activity of cyclic ketones, including this compound, suggests potential interactions with biological systems, particularly regarding endocrine disruption and metabolic processes.
Estrogenic Activity
A study focused on the metabolism of cyclic phenones in rainbow trout indicated that certain cyclic ketones exhibit estrogenic effects mediated by their chemical structure and metabolites. While specific data on this compound was not highlighted, similar compounds demonstrated the ability to induce vitellogenin gene expression, a biomarker for estrogenic activity in fish . This suggests that further investigation into this compound's potential endocrine-disrupting properties is warranted.
Toxicological Studies
Limited toxicological data are available for this compound. However, related studies on cyclic ketones have shown that these compounds can undergo biotransformation in liver tissues, leading to various metabolites that may exhibit different biological activities . The implications of such transformations could be significant in assessing the safety and environmental impact of this compound.
Case Studies and Research Findings
-
Metabolic Pathways :
- Research has explored the metabolic pathways of cyclic phenones, indicating that their transformation can lead to biologically active metabolites. Investigations using precision-cut liver slices from rainbow trout demonstrated how these compounds interact with estrogen receptors, potentially influencing gene expression related to reproductive health .
- Fragrance and Antimicrobial Applications :
Data Table: Summary of Biological Effects
Property/Activity | Description |
---|---|
Chemical Structure | Cyclic ketone with a tert-pentyl group |
Potential Estrogenic Activity | May induce vitellogenin gene expression in fish |
Toxicity Studies | Limited data; requires further investigation |
Applications | Fragrance industry; potential antimicrobial use |
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKAMGZSIRJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047127 | |
Record name | 4-(tert-Pentyl)-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-71-6 | |
Record name | 4-tert-Amylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16587-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Pentylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Amylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 4-(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(tert-Pentyl)-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-pentylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-PENTYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5380BWU79X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereoselective reduction of 4-tert-Pentylcyclohexanone by anthracnose fungi?
A1: The research highlights the ability of various anthracnose fungi, particularly Colletotrichum lindemuthianum (C-3), to perform a stereoselective reduction of this compound to predominantly yield trans-4-tert-Pentylcyclohexanol. [] This is significant because it demonstrates the potential of these fungi as biocatalysts for producing specific stereoisomers, which are often crucial in pharmaceutical applications where different isomers can exhibit distinct biological activities. The observed stereoselectivity (a 1:5.5 ratio of cis- to trans-alcohol after 7 days) suggests that the fungal enzymes responsible for the reduction exhibit a preference for a specific orientation of the substrate during the reaction. [] This discovery opens avenues for exploring the use of these fungi in biocatalytic processes for synthesizing chiral compounds with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.